molecular formula C22H19N3O4S2 B2478529 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide CAS No. 923146-93-4

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2478529
CAS No.: 923146-93-4
M. Wt: 453.53
InChI Key: WHZPEYITFQKMKT-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been highlighted in recent synthetic developments of anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include a series of reduction, acetylation, and nucleophilic substitution (SN2) reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were judged by their C, H, and N analysis .

Scientific Research Applications

Molecular Synthesis and Pharmacological Evaluation

A series of 4-thiazolidinone derivatives, including structural similarities to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide, were synthesized and evaluated as anticonvulsant agents. These compounds were designed with essential functional groups for binding to benzodiazepine receptors, showing significant anticonvulsant activity in various tests. Compound 5i, a closely related derivative, exhibited sedative-hypnotic activity without impairing learning and memory, indicating the benzodiazepine receptors' role in its pharmacological properties (Faizi et al., 2017).

Photodynamic Therapy Applications

The derivatives of benzothiazole, similar to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide, have been explored for their potential in photodynamic therapy, a treatment method for cancer. The compounds showed remarkable photophysical properties such as high singlet oxygen quantum yield, essential for Type II photosensitizers used in photodynamic therapy. Their good fluorescence properties and appropriate photodegradation quantum yield indicate their potential use in treating cancer through photodynamic therapy (Pişkin et al., 2020).

Antimicrobial and Antifungal Applications

Various benzothiazole derivatives, including N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide, have been synthesized and evaluated for antimicrobial and antifungal activities. These compounds have shown effectiveness against a range of bacterial and fungal species, indicating their potential as antimicrobial and antifungal agents. The diversity in the activity spectrum highlights their utility in developing new therapeutic agents to combat infectious diseases (Krátký et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives, structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide, have been studied for their role in corrosion inhibition. These compounds have shown significant inhibition efficiency against steel corrosion in acidic environments. Their ability to adsorb onto surfaces via both physical and chemical interactions indicates their potential as corrosion inhibitors, offering extra stability and higher inhibition efficiencies (Hu et al., 2016).

Future Directions

The future directions in the research of benzothiazole derivatives could involve further synthetic developments, in vitro and in vivo activity studies, and molecular docking studies of selected compounds .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-25(2)31(27,28)18-12-13-19-20(14-18)30-22(23-19)24-21(26)15-8-10-17(11-9-15)29-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZPEYITFQKMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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